molecular formula C11H15N3 B1603246 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine CAS No. 534620-16-1

1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine

Cat. No.: B1603246
CAS No.: 534620-16-1
M. Wt: 189.26 g/mol
InChI Key: VABIJUQAXCIELM-UHFFFAOYSA-N
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Description

1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been found to exhibit inhibitory activities against acetylcholinesterase (ache), butyrylcholinesterase (bche), and lipoxygenase (lox) . These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation.

Mode of Action

It is suggested that imidazo[1,2-a]pyridine derivatives interact with their targets (such as ache, bche, and lox) and inhibit their activities . This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from catalyzing its specific reaction.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the functions of its targets. For instance, inhibition of AChE and BChE can affect cholinergic neurotransmission, while inhibition of LOX can impact the metabolism of arachidonic acid and the production of inflammatory mediators . .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to the inhibition of its targets. For instance, inhibition of AChE and BChE can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission . Inhibition of LOX can reduce the production of inflammatory mediators . .

Biochemical Analysis

Biochemical Properties

1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine interacts with various enzymes and proteins. For instance, it has been reported to demonstrate good inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) . These interactions play a significant role in its biochemical reactions.

Cellular Effects

The compound has shown potential in influencing cell function. For example, a derivative of imidazo[1,2-a]pyridine named La23 has been found to suppress the viability of HeLa cells . It inhibited cell proliferation by inducing cell apoptosis and reduced the mitochondrial membrane potential of HeLa cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. In the case of La23, it was found to increase the expression of apoptotic-related proteins P53, Bax, cleaved caspase-3, and cytochrome c at a low concentration range .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, an imidazo[1,2-a]pyridine compound demonstrated a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine typically involves the cyclization of 2-aminopyridine with appropriate alkylating agents. One common method includes the reaction of 2-aminopyridine with α-bromoketones under mild conditions to form the imidazo[1,2-a]pyridine scaffold . The reaction conditions often involve the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote cyclization and bromination .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as halides, amines, or thiols in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine is unique due to its specific substitution pattern and the presence of a methylpropan-2-amine group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new chemical entities and exploring novel applications.

Properties

IUPAC Name

1-imidazo[1,2-a]pyridin-2-yl-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-11(2,12)7-9-8-14-6-4-3-5-10(14)13-9/h3-6,8H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABIJUQAXCIELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CN2C=CC=CC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610302
Record name 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534620-16-1
Record name 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Amino-2-methylprop-1-yl)imidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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